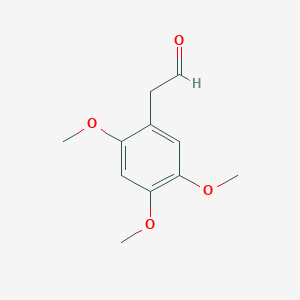

2-(2,4,5-Trimethoxyphenyl)acetaldehyde

Übersicht

Beschreibung

2-(2,4,5-Trimethoxyphenyl)acetaldehyde is a chemical compound with the molecular formula C11H14O6 . It is also known as 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde . This compound belongs to the class of organic compounds known as phenethylamines .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered electron-rich ring, which is one of the most critical and valuable cores of a variety of biologically active molecules . The average mass of this compound is 242.225 Da, and its monoisotopic mass is 242.079041 Da .Wissenschaftliche Forschungsanwendungen

Carcinogenic Properties and DNA Damage

Acetaldehyde, a key component of 2-(2,4,5-Trimethoxyphenyl)acetaldehyde, has been extensively studied for its carcinogenic properties. It causes various forms of DNA damage, including DNA adducts, strand breaks, and mutations, which are central to acetaldehyde-mediated DNA damage. This damage is particularly significant in the context of alcohol metabolism and is associated with an increased risk of squamous cell carcinomas in the upper aerodigestive tract. The International Agency for Research on Cancer has classified acetaldehyde associated with alcoholic beverages as a definite carcinogen for the esophagus and head and neck (Mizumoto et al., 2017).

Application in Diesel Additives

This compound derivatives, such as glycerol acetals, have been studied for their potential use as diesel additives. The production of acetals from glycerol and acetaldehyde using Amberlyst 47 acidic ion exchange resin shows promise due to its high selectivity and the possibility of achieving 100% conversion under various conditions. This research suggests potential applications in enhancing diesel performance and reducing environmental impacts (Agirre et al., 2013).

Environmental and Health Impacts

Acetaldehyde is an environmentally widespread genotoxic aldehyde found in tobacco smoke, vehicle exhaust, and several food products. It's critical in understanding the mechanisms of acetaldehyde exposure and its relation to cancer risk. Studies have focused on the formation of DNA adducts as a factor in acetaldehyde mutagenicity and carcinogenesis (Garcia et al., 2011).

Synthetic and Chemical Processes

This compound and its related compounds have applications in various synthetic processes. For example, 2-(3,4,5-trimethoxyphenyl)-1,3-dithiolane has been synthesized through thioacetalization, showcasing the compound's utility in chemical synthesis. This process involves multiple steps like oxidation, acylation, etherification, and condensation reactions, highlighting the versatility of these compounds in synthetic chemistry (Ping, 2012).

Catalytic Reactions

Studies on the reactions of acetaldehyde on CeO2 and CeO2-supported catalysts have demonstrated its potential in various catalytic processes. These include oxidation, reduction, and carbon-carbon bond formation reactions, essential in many industrial and chemical synthesis applications. The research provides insights into the reaction mechanisms and the role of catalysts in these processes (Idriss et al., 1995).

Safety and Hazards

While specific safety and hazard information for 2-(2,4,5-Trimethoxyphenyl)acetaldehyde is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

Eigenschaften

IUPAC Name |

2-(2,4,5-trimethoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVQIDNOGMVDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CC=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697610 | |

| Record name | (2,4,5-Trimethoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22973-79-1 | |

| Record name | (2,4,5-Trimethoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

-methanol](/img/structure/B1504438.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-3-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1504442.png)

![Tert-butyl 2-benzyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1504444.png)

![Methyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1504445.png)

![8-Benzyl-1,8-diazaspiro[4.5]decane](/img/structure/B1504447.png)

![1-Benzylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B1504448.png)